molecular formula C26H29N3O4S B1223667 N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide

N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide

Cat. No. B1223667
M. Wt: 479.6 g/mol
InChI Key: PAIZXMTYRRASII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Research has explored the synthesis and characterization of various sulfanilamide derivatives, including their thermal properties and antimicrobial activities. Notably, sulfanilamide derivatives like N-[4-(phenylsulfamoyl)phenyl]acetamide, N-[4-(phenylsulfamoyl)phenyl]benzamide, and others were synthesized and characterized using methods such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–Visible (UV–Vis) spectra. Their crystal structures were determined using X-ray diffraction (XRD), and their thermal properties were assessed using methods like Thermogravimetric (TG) and differential scanning calorimetric (DSC) methods. However, these derivatives did not exhibit significant antimicrobial activity (Lahtinen et al., 2014).

Optimization of Synthesis Conditions

Biological and Antimicrobial Studies

Anticancer Activities

Research has revealed that certain 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety exhibit potent cytotoxic activity against various human cancer cell lines. Compounds were evaluated for their cytotoxic activity, and some showed remarkable results, particularly inducing apoptosis and arresting the cell cycle at the G1 phase in cancer cells (Ravichandiran et al., 2019).

Photosensitizing Properties for Cancer Treatment

A study synthesized and characterized new benzenesulfonamide derivative groups containing schiff base, which showed promising photosensitizing properties. These properties are crucial for photodynamic therapy applications in treating cancer. The compounds exhibited high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potential agents for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Synthesis of Conformationally Rigid Analogs for Antiproliferative Effects

Antiproliferative Effects on Cancer Cells

Researchers have synthesized phenylpyrazolodiazepin-7-ones as conformationally rigid analogs of aminopyrazole amide scaffold and evaluated their antiproliferative effects on cancer cells, demonstrating competitive activities against standard treatments. Specific compounds exhibited potent activities on melanoma and hematopoietic cell lines, indicating their potential as Raf kinases inhibitors and melanoma therapeutics (Hyangmi Kim et al., 2011).

properties

Product Name

N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

N-[2,5-diethoxy-4-[(3-methoxyphenyl)carbamothioylamino]phenyl]-4-methylbenzamide

InChI

InChI=1S/C26H29N3O4S/c1-5-32-23-16-22(29-26(34)27-19-8-7-9-20(14-19)31-4)24(33-6-2)15-21(23)28-25(30)18-12-10-17(3)11-13-18/h7-16H,5-6H2,1-4H3,(H,28,30)(H2,27,29,34)

InChI Key

PAIZXMTYRRASII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)NC(=S)NC3=CC(=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide
Reactant of Route 2
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N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide

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